Timosaponin A3
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Overview
Description
Timosaponin A3 (TA3), also known as Filiferin B or AneMarsaponin A3, is one of the major steroidal saponin components isolated from Anemarrhena asphodeloides . It has been reported to have promising pharmacological activity in improving learning, memory, and antineoplastic activity . It has also been demonstrated as a potent anticancer chemical by several studies .
Synthesis Analysis
Timosaponin A3 (TA3) is primarily isolated from the rhizome of Anemarrhena asphodeloides Bunge . It has been reported that Timosaponin BII (TSBII) can be transformed into TSAIII through the action of β-D-glycosidase, a key enzyme used to produce TSAIII by hydrolyzing TSBII .Molecular Structure Analysis
The molecular formula of Timosaponin A3 is C39H64O13 . It is a polyglycoside formed by condensation of two fructose and one glucose after dehydrogenation of the hydroxyl group at the C22 position of the saponin .Chemical Reactions Analysis
Timosaponin A3 has been found to inhibit the expression of lipogenic factors, including fatty-acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP1c), emphasizing its potential as an anti-obesity agent .Physical And Chemical Properties Analysis
Timosaponin A3 has a molecular weight of 740.92 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anti-Cancer Activities
Timosaponin A3 has demonstrated notable anticancer properties across different cancer cell lines, including pancreatic, colon, and hepatocellular carcinoma cells. For instance, it was found to induce apoptosis and G2/M cell cycle arrest in AsPC-1 pancreatic cancer cells by inhibiting STAT3 and ERK1/2 pathways, suggesting its potential as a chemotherapeutic agent (Kim et al., 2019). In human colon cancer HCT-15 cells, Timosaponin A-III inhibited proliferation, induced cell cycle arrest, and apoptosis, supporting its antineoplastic activity (Kang et al., 2011). Additionally, it caused mitochondria-dependent apoptosis in HepG2 human hepatocellular carcinoma cells (Nho et al., 2016).
Modulation of Lipid Metabolism in Cancer
In pancreatic cancer cells, Timosaponin A3 was found to inhibit the growth and reduce fatty acid metabolites, indicating a mechanism involving the suppression of sterol regulatory element-binding protein-1 (SREBP-1), which plays a critical role in lipogenesis and cancer cell growth (Kim et al., 2022).
Cardioprotective Effects
Timosaponin BⅡ, closely related to Timosaponin A3, exhibited cardioprotective effects by inhibiting endoplasmic reticulum stress-mediated apoptosis pathways in myocardial injury models, suggesting a potential application for Timosaponin A3 in cardiovascular protection (Xing et al., 2020).
Hepatotoxicity Concerns
While exploring the therapeutic applications, it's also important to note the hepatotoxic effects of Timosaponin A3 in rats, indicating the necessity of careful consideration in its therapeutic applications (Wu et al., 2014).
Synergistic Anticancer Effects
Research has also explored the synergistic anticancer effects of Timosaponin AIII with other compounds, suggesting its use in combination therapies for enhanced anticancer efficacy (Jung & Lee, 2018).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-36-34(32(45)30(43)27(16-41)50-36)51-35-33(46)31(44)29(42)26(15-40)49-35/h18-36,40-46H,5-17H2,1-4H3/t18?,19-,20+,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTWXUQMLQGAPC-HRSJJQGESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@]18CCC(CO8)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timosaponin A3 | |
CAS RN |
41059-79-4 |
Source
|
Record name | 41059-79-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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